1,5-Dibromo-2-fluoro-4-methoxy-3-nitrobenzene
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Overview
Description
1,5-Dibromo-2-fluoro-4-methoxy-3-nitrobenzene is a useful research compound. Its molecular formula is C7H4Br2FNO3 and its molecular weight is 328.919. The purity is usually 95%.
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Scientific Research Applications
Charge Control in SNAr Reactions
1,5-Dibromo-2-fluoro-4-methoxy-3-nitrobenzene, through its analogs, plays a crucial role in understanding the dynamics of nucleophilic substitution reactions, particularly in S_NAr reactions. The substitution patterns and control mechanisms, especially the meta substitution concerning the activating nitro group in similar halogenonitrobenzenes, have been studied extensively. These insights have proven to be critical in the field of organic synthesis, providing a theoretical basis for designing and predicting the outcomes of complex reactions (Cervera et al., 1996).
Electron Attachment and Dissociative Electron Attachment Studies
Research on nitrobenzene derivatives, including those structurally related to this compound, has provided valuable insights into the behavior of temporary anion states and dissociative electron attachment. These studies are pivotal in fields like mass spectrometry and electron transmission spectroscopy, aiding in the understanding of the fundamental interactions of electrons with complex molecules (Asfandiarov et al., 2007).
Structural Analysis and Molecular Ordering
The structure and molecular ordering of compounds similar to this compound have been a subject of research, providing valuable data for the field of materials science. Detailed structural analyses, including X-ray crystallography and nuclear magnetic resonance (NMR), have been conducted to understand the molecular geometry, atomic charges, and intermolecular interactions of these compounds (Sweeney et al., 2018); (Ojha & Pisipati, 2003).
Density Functional Theory (DFT) Studies
DFT studies of aromatic nitro compounds structurally similar to this compound have been instrumental in understanding the internal rotational barriers and molecular geometries. These studies are crucial in the field of computational chemistry, helping predict molecular behavior and reaction outcomes (Chen & Chieh, 2002).
Mechanism of Action
Target of Action
As a halogenated aromatic compound, it may interact with various proteins or enzymes in the body, altering their function .
Mode of Action
Similar compounds are known to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure and function of the compound’s targets.
Biochemical Pathways
It’s known that halogenated aromatic compounds can participate in various biochemical reactions, potentially affecting multiple pathways .
Pharmacokinetics
The bioavailability of such compounds can be influenced by factors such as their lipophilicity, molecular weight, and the presence of functional groups .
Result of Action
Halogenated aromatic compounds can cause various biological effects, depending on their specific targets and the nature of their interactions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,5-Dibromo-2-fluoro-4-methoxy-3-nitrobenzene. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and interactions with biological targets .
Properties
IUPAC Name |
1,5-dibromo-2-fluoro-4-methoxy-3-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2FNO3/c1-14-7-4(9)2-3(8)5(10)6(7)11(12)13/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWPEYNTNFTMSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1Br)Br)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.